

Introduction to the Infrared Spectroscopy of Alkanes

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Compound of Interest

Compound Name: **2,5-Dimethylhexane**

Cat. No.: **B165582**

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Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. For alkanes such as **2,5-dimethylhexane**, the IR spectrum is characterized by absorptions arising from the stretching and bending vibrations of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. While C-C bond vibrations are typically weak and found in the fingerprint region, the C-H vibrations are prominent and provide significant structural information.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The spectrum of **2,5-dimethylhexane** is distinguished by features indicative of its branched structure, specifically the presence of methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups. The presence of isopropyl groups at both ends of the hexane chain results in characteristic splitting of the methyl bending vibrations.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality Fourier Transform Infrared (FTIR) spectrum of **2,5-dimethylhexane**, a liquid at room temperature, can be obtained using the following protocol.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal, or alternatively, salt plates (NaCl or KBr) for a neat liquid sample.

- Sample vial containing high-purity **2,5-dimethylhexane**.
- Dropper or pipette.
- Solvent (e.g., isopropanol or acetone) for cleaning.

Methodology (using ATR-FTIR):

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residues. Clean with a soft tissue dampened with a volatile solvent and allow it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).[5]
- Sample Application:
 - Place a single drop of **2,5-dimethylhexane** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]
- Spectrum Acquisition:
 - Acquire the IR spectrum of the sample. A typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[5]
 - To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added. [5]
- Data Processing and Cleaning:
 - After data acquisition, process the spectrum as needed (e.g., baseline correction).
 - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Quantitative Data: IR Absorption Bands of 2,5-Dimethylhexane

The following table summarizes the principal absorption bands in the infrared spectrum of **2,5-dimethylhexane**, with data compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).

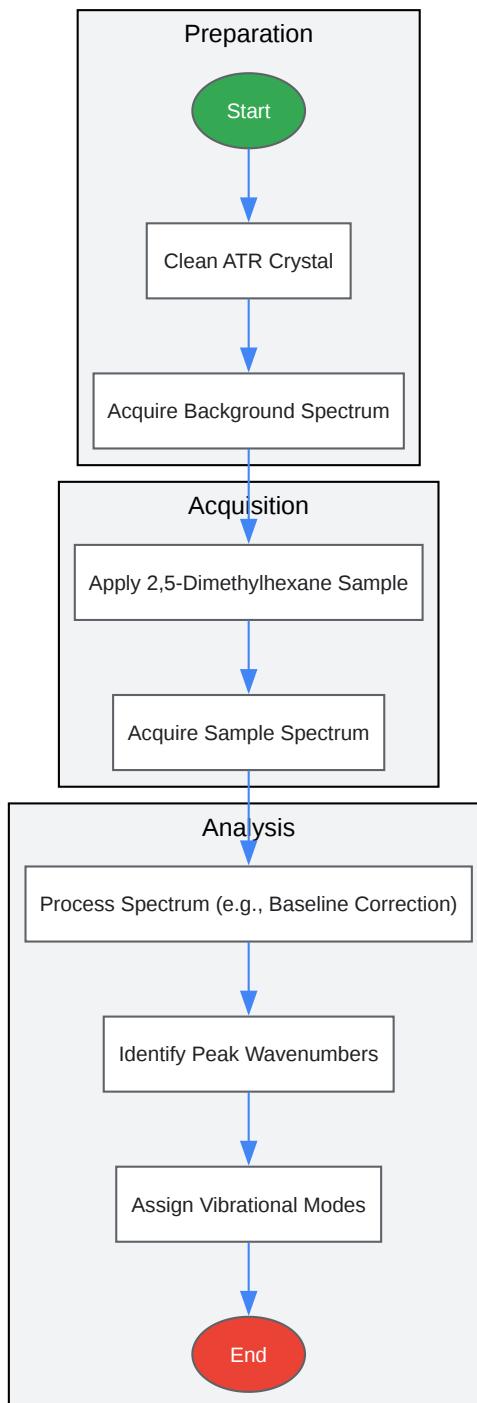
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
2965 - 2950	Strong	C-H Asymmetric Stretching (in -CH ₃ groups)
2930 - 2915	Strong	C-H Asymmetric Stretching (in -CH ₂ - groups)
2875 - 2865	Medium	C-H Symmetric Stretching (in -CH ₃ groups)
2855 - 2845	Medium	C-H Symmetric Stretching (in -CH ₂ - groups)
~2870	Weak	C-H Stretching (in -CH- groups)
1470 - 1450	Medium	C-H Asymmetric Bending (in -CH ₃ groups) & Scissoring (in -CH ₂ - groups)
~1385 & ~1370	Medium	C-H Symmetric Bending (gem-dimethyl split, isopropyl group)
~1170	Weak	C-C Stretching / Skeletal Vibrations
725 - 720	Weak	-(CH ₂) _n - Rocking (for n ≥ 4, may be weak or absent in this shorter chain)

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions (e.g., gas phase vs. neat liquid).

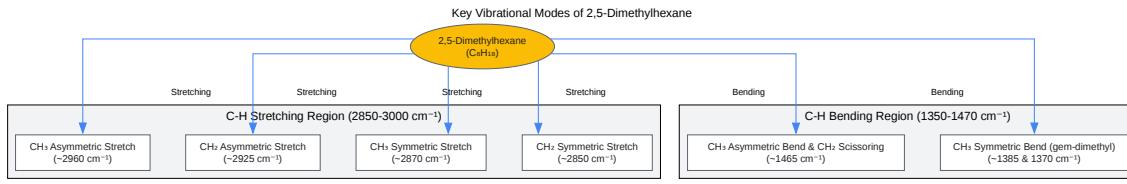
Visualization of Methodologies and Molecular Vibrations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for IR analysis and the key vibrational modes of **2,5-dimethylhexane**.

Experimental Workflow for FTIR Analysis of 2,5-Dimethylhexane

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Caption: Workflow for FTIR analysis of **2,5-dimethylhexane**.



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Caption: Key vibrational modes of **2,5-dimethylhexane**.

Interpretation of the Spectrum

The IR spectrum of **2,5-dimethylhexane** is dominated by strong, sharp peaks in the 3000-2850 cm⁻¹ region, which are characteristic of C-H stretching vibrations in saturated hydrocarbons.^{[1][7]} The bands above 2900 cm⁻¹ are typically due to asymmetric stretches, while those below are symmetric. The region between 1470 cm⁻¹ and 1350 cm⁻¹ corresponds to C-H bending vibrations. A key feature for **2,5-dimethylhexane** is the presence of a doublet around 1385 cm⁻¹ and 1370 cm⁻¹, which is characteristic of the symmetric bending of the methyl groups in an isopropyl or gem-dimethyl structure. The weaker absorptions in the fingerprint region (below 1300 cm⁻¹) are due to more complex vibrations, including C-C stretching and rocking motions, and are unique to the specific molecular structure.^[1] The absence of significant peaks in other regions, such as those for O-H, N-H, or C=O bonds, confirms the identity of the compound as a pure alkane.

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